molecular formula C17H22N2O B12804189 2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- CAS No. 145901-88-8

2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl-

Cat. No.: B12804189
CAS No.: 145901-88-8
M. Wt: 270.37 g/mol
InChI Key: KIKKPRBEMAXBTP-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with ethyl, methyl, and amino groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia or amines, followed by cyclization and further functionalization steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Common in modifying the amino or ethyl groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Such as nitric acid or potassium permanganate.

    Reducing agents: Including hydrogen gas in the presence of a palladium catalyst.

    Substitution reagents: Such as halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of amino or alkyl-substituted pyridinones.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinone: A simpler analog with fewer substituents.

    5-Ethyl-2-methylpyridine: Shares some structural similarities but lacks the amino group.

    3-Amino-2-pyridinone: Another related compound with different substitution patterns.

Uniqueness

The unique combination of substituents in 2(1H)-Pyridinone, 5-ethyl-3-(((2-ethylphenyl)methyl)amino)-6-methyl- imparts distinct chemical properties, making it more versatile in certain applications compared to its analogs. Its specific structure allows for targeted interactions in biological systems and unique reactivity in chemical synthesis.

Properties

CAS No.

145901-88-8

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

5-ethyl-3-[(2-ethylphenyl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H22N2O/c1-4-13-8-6-7-9-15(13)11-18-16-10-14(5-2)12(3)19-17(16)20/h6-10,18H,4-5,11H2,1-3H3,(H,19,20)

InChI Key

KIKKPRBEMAXBTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CNC2=CC(=C(NC2=O)C)CC

Origin of Product

United States

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